6-Bromo-5-cyano-2-mercaptobenzothiazole
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Overview
Description
6-Bromo-5-cyano-2-mercaptobenzothiazole is a heterocyclic organic compound with a thiazole ring. It is known for its unique chemical structure, which includes a bromine atom, a cyano group, and a mercapto group attached to a benzothiazole ring. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyano-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with bromine and a cyanating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyano-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-cyano-2-mercaptobenzothiazole is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyano-2-mercaptobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-mercaptobenzothiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-mercaptobenzothiazole: Lacks the cyano group, which may influence its chemical properties and applications.
2-Mercaptobenzothiazole: Lacks both the bromine and cyano groups, making it less versatile in certain reactions.
Uniqueness
6-Bromo-5-cyano-2-mercaptobenzothiazole is unique due to the presence of both the bromine and cyano groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRUSVYIVKWKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=S)S2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682076 |
Source
|
Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-64-6 |
Source
|
Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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